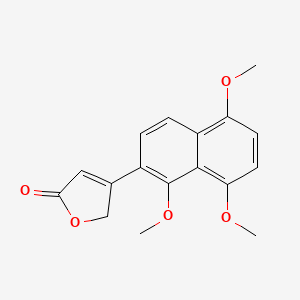
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring substituted with three methoxy groups and a furanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: Starting with a naphthalene derivative, methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the furanone moiety: This step may involve the formation of a furan ring through cyclization reactions, followed by the attachment of the furanone to the naphthalene core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furanone moiety can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield naphthalene-2,3-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and furanone moiety can play crucial roles in binding to these targets and exerting their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,8-Trimethoxynaphthalene: Lacks the furanone moiety but shares the naphthalene core with methoxy groups.
2-Furanone derivatives: Compounds with a furanone ring but different substituents on the naphthalene core.
Uniqueness
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one is unique due to the combination of the naphthalene core with three methoxy groups and the furanone moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Numéro CAS |
919800-60-5 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
3-(1,5,8-trimethoxynaphthalen-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C17H16O5/c1-19-13-6-7-14(20-2)16-12(13)5-4-11(17(16)21-3)10-8-15(18)22-9-10/h4-8H,9H2,1-3H3 |
Clé InChI |
SGWARVKAUKQCPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=C(C2=C(C=C1)OC)OC)C3=CC(=O)OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


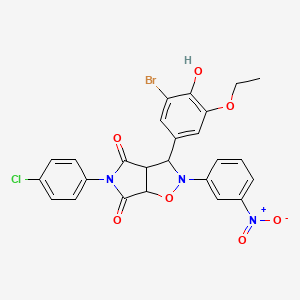

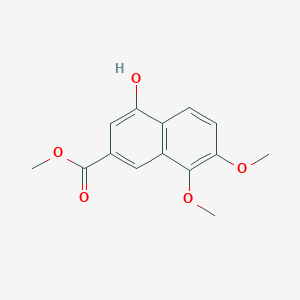

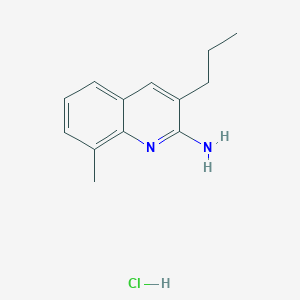

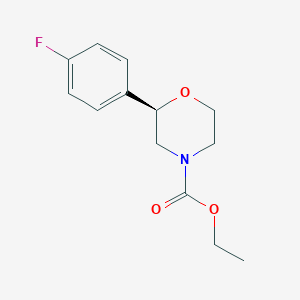

![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

